molecular formula C26H24N2O4 B8364231 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid CAS No. 354813-12-0

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid

Cat. No. B8364231
Key on ui cas rn: 354813-12-0
M. Wt: 428.5 g/mol
InChI Key: IRJFJNBEBOFKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642239B2

Procedure details

4-Piperazin-1-yl-benzoic acid hydrochlorid (10.5 mmol) is dissolved in 15 ml Dioxan and 11.6 ml NaOH (2N) and cooled to 0° C. Simultaneously, FMOC-chloride (11.6 mmol) in dioxan (5 ml) and diisopropyl-ethylamine (11.6 mmol) in dioxan (5 ml) are added dropwise over 20 minutes at 0° C. and the mixture is stirred for 15 minutes and is then allowed to warm up to rt and is stirred over night. The mixture is diluted with water (50 ml) and extracted 2 times with diethylether. The water phase is acidified with aqueous HCl (4N) at 0-4° C. and the solid material formed is filtered off, washed with water and dried (vacuum). A white powder with Rf=0.2 (CH2Cl2/MeOH =95:5) is obtained.
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
11.6 mmol
Type
reactant
Reaction Step Three
Quantity
11.6 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[OH-].[Na+].[C:19](Cl)([O:21][CH2:22][CH:23]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29]2[C:24]1=[CH:25][CH:26]=[CH:27][CH:28]=2)=[O:20].C(N(C(C)C)CC)(C)C>O1CCOCC1.O>[C:19]([N:5]1[CH2:4][CH2:3][N:2]([C:8]2[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:15][CH:16]=2)[CH2:7][CH2:6]1)([O:21][CH2:22][CH:23]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:30]2[C:35]1=[CH:34][CH:33]=[CH:32][CH:31]=2)=[O:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10.5 mmol
Type
reactant
Smiles
Cl.N1(CCNCC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
11.6 mmol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl
Name
Quantity
11.6 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred over night
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with diethylether
CUSTOM
Type
CUSTOM
Details
is acidified with aqueous HCl (4N) at 0-4° C.
CUSTOM
Type
CUSTOM
Details
the solid material formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (vacuum)
CUSTOM
Type
CUSTOM
Details
A white powder with Rf=0.2 (CH2Cl2/MeOH =95:5) is obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N1CCN(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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